molecular formula C9H10N2O4 B160961 Methyl 6-amino-2-methyl-3-nitrobenzoate CAS No. 132734-42-0

Methyl 6-amino-2-methyl-3-nitrobenzoate

Cat. No. B160961
M. Wt: 210.19 g/mol
InChI Key: FCHYFMJAPJAFPN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of nitrobenzoates typically involves the nitration of methyl benzoate . This process involves the substitution of an NO2 group for one of the hydrogen atoms on a benzene ring . The reaction is regioselective and predominantly produces methyl 3-nitrobenzoate .

Scientific Research Applications

Synthesis and Characterization

  • The compound's synthesis is integral to organic chemistry education, as demonstrated in an experiment for an introductory course. It is synthesized via a Fischer esterification reaction, a one-pot reaction within 30 minutes to 16 hours, yielding a bright-yellow solid. The product's characterization involves 1H and 13C NMR spectroscopy and thin-layer chromatography (Kam, Levonis, & Schweiker, 2020).

Intermediate in Synthesis of Other Compounds

  • Methyl 6-amino-2-methyl-3-nitrobenzoate serves as a key intermediate in various synthetic pathways. For instance, it is used in the synthesis of chlorantraniliprole, undergoing several reactions like esterification, reduction, chlorination, and aminolysis (Chen, Li, & Jie, 2010).

Structural Studies and Hydrogen Bonding

  • The compound exhibits a polarized structure in the nitroaniline portion. It forms hydrogen-bonded chains of rings through N-H...O(carbonyl) and C-H...O(nitro) hydrogen bonds, contributing to the understanding of molecular structures and interactions (Portilla et al., 2007).

Role in Anti-Leishmanial Activity

  • Nitroaromatic compounds like Methyl 6-amino-2-methyl-3-nitrobenzoate are explored for potential anti-leishmanial activity. The electroactive nitro group in such compounds is crucial for biological activity, indicating their potential in developing new drugs (Dias et al., 2015).

Transformation in Environmental Contexts

  • The transformation of Methyl 6-amino-2-methyl-3-nitrobenzoate and similar compounds in sewage effluent has been studied, indicating their potential impact on environmental chemistry. This research provides insights into the persistence and possible toxicity of nitroaromatic compounds in environmental settings (Hallas & Alexander, 1983).

properties

IUPAC Name

methyl 6-amino-2-methyl-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c1-5-7(11(13)14)4-3-6(10)8(5)9(12)15-2/h3-4H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCHYFMJAPJAFPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C(=O)OC)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-amino-2-methyl-3-nitrobenzoate

Synthesis routes and methods I

Procedure details

49.7 g (0.253 mol) of 2-methyl-3-nitro-6-aminobenzoic acid are dissolved in 380 ml of acetone and 43 g (0.51 mol) of sodium hydrogen carbonate are added. The mixture is then heated to boiling until evolution of CO2 is complete. 35.3 g (0.28 mol) of dimethyl sulfate are then added dropwise in the course of two hours at the boiling point of acetone to the suspension of the sodium salt of 2-methyl-3-nitro-6-aminobenzoic acid thus obtained, and the mixture is subsequently refluxed for a further three hours and then allowed to cool. After pouring the reaction mixture into 1.8 l of water, it is extracted with methylene chloride. After drying the organic phase, it is concentrated. The solid obtained is sufficiently pure for the subsequent reaction (NMR).
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49.7 g
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380 mL
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43 g
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35.3 g
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1.8 L
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Synthesis routes and methods II

Procedure details

5-Methyl-6-nitro-1H-benzo[d][1,3]oxazine-2,4-dione (8 g, 36.0 mmol) prepared from 2-Amino-6-methyl-benzoic acid (Aldrich) as described by Abood, N. A., et al. (1997) Bioorganic & Med. Chem. Lett. 7: 2105-2108 and sodium carbonate (3.82, 36.0 mmol) were stirred in methanol (180 mL, 0.1 M) at 0° C. for 0.5 hours and then at ambient temperature for 3 hours. Strongly acidic ion-exchange resin (Dowex® 50 WX4-200) was added until neutral pH and the solution was filtered. The solvent was removed under reduced pressure and silica gel chromatography (60:40 hexane/ethyl acetate) afforded Intermediate 1(a) (6.59 g) in 87% yield.
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8 g
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36 mmol
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180 mL
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Yield
87%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 6-amino-2-methyl-3-nitrobenzoate
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Methyl 6-amino-2-methyl-3-nitrobenzoate
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Reactant of Route 6
Methyl 6-amino-2-methyl-3-nitrobenzoate

Citations

For This Compound
1
Citations
ED Morgan, BD Jackson, DG Ollett… - Journal of chemical …, 1990 - Springer
The major component of the trail pheromone ofT. impurum is methyl 2-hydroxy-6-methylbenzoate (methyl 6-methyl salicylate). The poison reservoir of each worker contains about 1.0 ng …
Number of citations: 28 link.springer.com

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